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molecular formula C12H12BrNO3 B8327830 5-Bromo-8-methoxymethoxy-6-methyl-1H-quinolin-2-one

5-Bromo-8-methoxymethoxy-6-methyl-1H-quinolin-2-one

Cat. No. B8327830
M. Wt: 298.13 g/mol
InChI Key: BRXWLXNLRQLPTD-UHFFFAOYSA-N
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Patent
US08658673B2

Procedure details

Bis-(triphenylphosphine)palladium (II) chloride (98 mg) is added to a solution of 5-bromo-8-methoxymethoxy-6-methyl-1H-quinolin-2-one (410 mg) and tributylvinyltin (603 μL) in dimethylformamide (14 mL) at room temperature. The reaction mixture is heated for 24 hours at 90° C., evaporated and purified by flash column chromatography on silica gel, eluting with 2% methanol in dichloromethane.
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
603 μL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Bis-(triphenylphosphine)palladium (II) chloride
Quantity
98 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]([CH3:12])=[CH:10][C:9]([O:13][CH2:14][O:15][CH3:16])=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6](=[O:17])[NH:7]2.[CH2:18](C([Sn])=C(CCCC)CCCC)[CH2:19]CC>CN(C)C=O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[CH3:16][O:15][CH2:14][O:13][C:9]1[CH:10]=[C:11]([CH3:12])[C:2]([CH:18]=[CH2:19])=[C:3]2[C:8]=1[NH:7][C:6](=[O:17])[CH:5]=[CH:4]2 |f:3.4.5,^1:19|

Inputs

Step One
Name
Quantity
410 mg
Type
reactant
Smiles
BrC1=C2C=CC(NC2=C(C=C1C)OCOC)=O
Name
Quantity
603 μL
Type
reactant
Smiles
C(CCC)C(=C(CCCC)CCCC)[Sn]
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C=O)C
Name
Bis-(triphenylphosphine)palladium (II) chloride
Quantity
98 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 2% methanol in dichloromethane

Outcomes

Product
Name
Type
Smiles
COCOC=1C=C(C(=C2C=CC(NC12)=O)C=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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